Selenic acid

Vue d'ensemble

Description

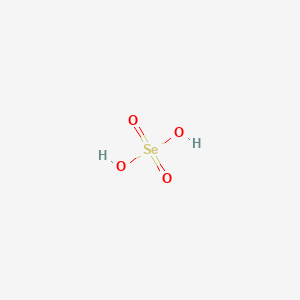

Selenic acid, chemically represented as H2SeO4, is an oxoacid of selenium . It is highly oxidizing in nature and is colorless in its pure form . It may be found in over-the-counter daily dietary supplements as a source of Selenium, an essential trace mineral for human health .

Synthesis Analysis

Selenic acid is usually prepared by oxidizing selenium dioxide (SeO2) with hydrogen peroxide (H2O2). The following is the chemical reaction that takes place: SeO2 + H2O2 → H2SeO4 . It can also be prepared by oxidizing selenium with nitric acid (HNO3). The reaction is as follows: 3 Se + 4 HNO3 → 3 H2SeO4 + NO .

Molecular Structure Analysis

The molecule of Selenic acid is tetrahedral, as predicted by VSEPR theory . The Se–O bond length is 161 pm . In the solid state, it crystallizes in an orthorhombic structure . The crystal structure of selenic acid is composed of layers of hydrogen-bonded selenate ions .

Chemical Reactions Analysis

Selenic acid is a stronger oxidizer than sulfuric acid, capable of liberating chlorine from chloride ions, being reduced to selenous acid in the process: H2SeO4 + 2 H+ + 2 Cl− → H2SeO3 + H2O + Cl2 . It decomposes above 200 °C, liberating oxygen gas and being reduced to selenous acid: 2 H2SeO4 → 2 H2SeO3 + O2 .

Physical And Chemical Properties Analysis

Selenic acid is a colorless, oily liquid at room temperature . It decomposes rapidly when heated, forming selenium dioxide and oxygen . It is a strong acid, similar in strength to sulfuric and perchloric acids . The density of Selenic Acid is 2.95 g/cm3 .

Applications De Recherche Scientifique

Strong Oxidizing Agent

Selenic acid is primarily used in the laboratory for its strong oxidizing properties . It can react with a variety of substances, making it a valuable tool in chemical reactions.

Production of Selenium Compounds

Selenic acid is also used in the production of selenium compounds . These compounds have a wide range of applications, including use in electronics, glass manufacturing, and as nutritional supplements.

Preparation of Selenium

Selenic acid can be used to prepare selenium by reduction . This process is important in the production of pure selenium, which has applications in photovoltaic cells, photoconductor drums in laser printers, and as a nutritional supplement.

Theranostic Applications in Lung Cancer Treatment

Research has shown that selenium-based drugs, including those derived from selenic acid, have good prospects for lung cancer treatments . Selenium nanomedicines show much higher bioavailability and antioxidant activity and lower toxicity compared to inorganic and organic selenium .

Drug Delivery Carrier

Selenium nanoparticles derived from selenic acid can be used as a drug delivery carrier . They can better regulate protein and DNA biosynthesis and protein kinase C activity, thus playing a role in inhibiting cancer cell proliferation .

Enhancement of Lung Cancer Immunotherapy

Selenium nanoparticles can effectively activate antigen-presenting cells to stimulate cell immunity, exert regulatory effects on innate and regulatory immunity, and enhance lung cancer immunotherapy .

Synthesis of Essential and Fused Butenolides

Selenic acid, in the form of selenium(IV) oxide, has been used in the (Z)-selective allylic alcohol formation of dialkyl alkylidenesuccinates . This process accomplishes one-step syntheses of several essential and fused butenolides .

Medical Research and Toxicology Studies

Selenium nanoparticles synthesized from selenic acid are widely employed in a variety of biological applications . These include the treatment of fungi, bacteria, cancer, and wounds . The synthesis process is preferred as it uses non-toxic solvents and operates at a suitable temperature .

Mécanisme D'action

- Selenoproteins have both structural and enzymatic roles, including antioxidant defense, immune function, and thyroid hormone production .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Due to its potent oxidizing nature, handling selenic acid can be hazardous and requires appropriate safety measures . Direct contact with the skin or eyes should be avoided as it can cause severe burns and eye damage . Inhalation or ingestion can lead to selenium poisoning, which can cause symptoms such as hair loss, nausea, irritability, and nervous system abnormalities .

Orientations Futures

Despite the potential hazards associated with selenic acid, it is a subject of considerable scientific interest. Research into the properties and potential applications of selenium and its compounds, including selenic acid, is ongoing .

Relevant Papers

There are several papers that provide more information about Selenic acid. For example, the paper titled “Selenium Nanoparticles: Green Synthesis and Biomedical Application” discusses the biosynthesis mechanism of bacteria, fungi, algae, and plants, including the role of various biological substances in the processes of reducing selenium compounds to SeNPs and their further packaging . Another paper titled “Selenic acid: Uses, Interactions, Mechanism of Action” provides more information about the uses and interactions of Selenic acid .

Propriétés

IUPAC Name |

selenic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4Se/c1-5(2,3)4/h(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHFIVBSNOWOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Se](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4Se, H2SeO4 | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | selenic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14019-91-1 (calcium salt), 14986-91-5 (magnesium salt), 7783-21-3 (ammonium salt), 7790-59-2 (potassium salt) | |

| Record name | Selenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2064818 | |

| Record name | Selenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenic acid appears as a white crystalline solid. Very corrosive to skin, eyes and mucous membranes. Corrosive to metal. Toxic by skin absorption and by ingestion., Highly deliquescent solid; [Merck Index] White solid; [HSDB] Slightly yellow-green liquid; [MSDSonline] mp = 59.9 deg C; [Ullmann] | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes, 260 °C (decomposes) | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble, 1300 g in 100 mL water at 30 °C, Soluble in sulfuric acid; insoluble in ammonia | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.951 at 15 °C (solid); 2.609 at 15 °C (liquid) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

[DB11135] is a constituent of selenoproteins thus has structural and enzymatic roles. It acts as an antioxidant via the actions of selenoproteins for protection against oxidative stress, and acts as a catayst for the production of active thyroid hormone []. It may also play a role in sperm motility. | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White solid, Hexagonal colorless prisms | |

CAS RN |

7783-08-6, 14124-68-6 | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV0Y51NC4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Selenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58 °C | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What is the molecular formula and weight of selenic acid?

A1: Selenic acid is represented by the molecular formula H2SeO4 and has a molecular weight of 144.97 g/mol. []

Q2: What spectroscopic techniques are useful for characterizing selenic acid and its derivatives?

A2: Raman spectroscopy is widely used to characterize selenic acid, diselenic acid (H2Se2O7), and triselenic acid (H2Se3O10), as well as solutions containing these species. [, , ] Additionally, 77Se NMR spectroscopy provides valuable insights into the behavior of selenic acid and its salts in sulfuric acid. []

Q3: Is selenic acid compatible with common laboratory materials?

A3: Selenic acid exhibits strong oxidizing properties, even surpassing sulfuric acid in certain reactions. [, ] Therefore, careful consideration must be given to material compatibility, especially at elevated temperatures.

Q4: Can selenic acid be used as a catalyst in organic synthesis?

A4: Yes, selenic acid has been successfully employed as a catalyst in organic synthesis. For instance, it facilitates the oxidation of aromatic selenylcyanopropionate to synthesize cyanoacrylate esters. []

Q5: How does selenic acid compare to selenium dioxide in terms of reactivity with α-oxides?

A5: While both selenic acid and selenium dioxide can act as oxidizing agents with α-oxides upon heating, they can also function as selenating agents under specific conditions. In the presence of catalytic amounts of boron trifluoride esterate, selenic acid reacts with oxiranes, leading to the opening of the oxirane ring and the formation of α- and β-isomers of selenic acid esters. [] Conversely, selenium dioxide reacts with oxiranes to expand the oxirane ring, yielding functionally substituted selenolanes. []

Q6: Can porous anodic alumina formed in selenic acid be used for nanostructure investigations?

A6: Yes, porous anodic alumina formed through anodization in a selenic acid-based electrolyte has proven valuable as a matrix for forming and characterizing nanomaterials using Raman spectroscopy. The low porosity and high optical transparency of this material minimize luminescence background interference, allowing for the detection of even small amounts of deposited materials, such as CdS layers. [, ]

Q7: How does the choice of electrolyte affect the properties of porous anodic alumina?

A7: The choice of electrolyte significantly impacts the properties of porous anodic alumina. For example, films formed in selenic acid exhibit lower porosity and higher optical transparency compared to those formed in oxalic acid. [, ] This difference in properties arises from the varying electrochemical oxidation rates and growth mechanisms associated with different electrolytes. []

Q8: What factors influence the self-ordering behavior of porous anodic alumina formed in selenic acid?

A8: The self-ordering of porous anodic alumina in selenic acid is influenced by electrolyte concentration. Optimal pore arrangement is achieved at a concentration of 0.5 M H2SeO4. [] This concentration provides a balance between the mechanical instability and field-assisted dissolution mechanisms responsible for pore initiation. []

Q9: Have computational methods been applied to study selenic acid and its reactions?

A9: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the stereochemistry of allylic oxidation reactions involving selenium dioxide, a compound related to selenic acid. These calculations shed light on the reaction pathways and stereoselectivity of these transformations. []

Q10: How can the stability of selenic acid solutions be enhanced?

A10: The stability of selenic acid solutions can be improved by using appropriate storage conditions and avoiding exposure to reducing agents. Additionally, specific formulations might be developed to further enhance stability, although detailed research on this aspect is limited within the provided papers.

Q11: Are there specific safety concerns associated with handling selenic acid?

A11: Yes, selenic acid is a strong oxidizing agent and can be corrosive to skin and eyes. [] It is crucial to handle this compound with caution, following appropriate safety protocols and using suitable personal protective equipment.

Q12: How can different selenium species be separated and quantified?

A12: High-performance liquid chromatography (HPLC) coupled with selenium-specific detectors, such as inductively coupled plasma mass spectrometry (ICP-MS) or flame atomic absorption spectrometry (FAAS), enables the separation and quantification of various selenium species, including selenious acid, selenic acid, trimethylselenonium ion, and selenomethionine. []

Q13: Does the use of selenic acid in industrial processes pose any environmental risks?

A13: The environmental impact and degradation pathways of selenic acid require careful consideration. While specific information is limited in the provided papers, the potential for selenic acid to impact ecosystems should be assessed, and appropriate waste management strategies should be implemented. []

Q14: Are there viable alternatives to selenic acid in its various applications?

A14: Exploring alternatives to selenic acid is crucial from both a cost and environmental perspective. Depending on the specific application, other oxidizing agents or catalysts might offer comparable performance with a reduced environmental footprint. []

Q15: What resources are available for researchers interested in studying selenic acid?

A15: Researchers can access various resources, including chemical suppliers, analytical laboratories, and computational chemistry software packages, to support their investigations on selenic acid. Collaboration with experts in synthetic chemistry, electrochemistry, and materials science can further enhance research efforts. []

Q16: When was selenic acid first discovered, and what are the key milestones in its research history?

A16: Eilhard Mitscherlich first prepared selenic acid in 1827. [] Early research focused on understanding its fundamental chemical properties and comparing them to sulfuric acid. Over the years, investigations have expanded to explore its applications in organic synthesis, materials science, and other fields. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1206013.png)

![(3S,4aR,10aS)-3,6,9-trihydroxy-7-methoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione](/img/structure/B1206017.png)

![4-methoxy-5-[(2Z)-2-[(2-methoxy-4-nitro-5-sulfo-phenyl)diazenyl-(phenylcarbamoyl)methylidene]hydrazinyl]-2-nitro-benzenesulfonic acid](/img/structure/B1206018.png)

![5-[acetyl-[4-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2,3-dihydroxybutyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B1206022.png)

![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B1206029.png)